![molecular formula C22H18ClN3O2 B2695185 2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860784-90-3](/img/structure/B2695185.png)
2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
2-(4-chlorobenzyl)-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H18ClN3O2 and its molecular weight is 391.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel triazole derivatives involves a variety of chemical reactions aimed at exploring their potential applications in different scientific domains. For instance, triazole compounds have been synthesized to study their biological activities, including antioxidant, enzyme inhibition, and antimicrobial properties. These compounds are characterized using techniques like X-ray crystallography, spectroscopy (NMR, IR, MS), and computational methods to understand their structural and electronic properties (Sumrra et al., 2018).
Biological Activities
The antimicrobial and antitumor activities of triazole derivatives have been a significant area of research. Some studies focus on synthesizing new triazole compounds and testing their efficacy against various bacterial and fungal strains. These compounds exhibit good to moderate activities, indicating their potential as therapeutic agents. Additionally, their interaction with proteins and potential as enzyme inhibitors have been explored through molecular docking studies, suggesting their application in drug discovery (Bektaş et al., 2007).
Material Science Applications
Triazole derivatives have also been investigated for their applications in material science, such as in the development of photoluminescent materials. The synthesis and spectroscopic characterization of organometallic chromophores demonstrate the potential of these compounds in creating luminescent materials, which could be useful in the development of new optical devices and sensors (Aiello et al., 2002).
Computational Studies
Computational and theoretical analyses play a crucial role in understanding the properties of triazole derivatives. Density Functional Theory (DFT) calculations, molecular docking, and spectroscopic analyses are employed to predict the behavior of these compounds in biological systems and their electronic properties. Such studies facilitate the design of compounds with desired properties for specific applications (Beytur & Avinca, 2021).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-16-24-25(15-17-7-9-18(23)10-8-17)22(27)26(16)19-11-13-21(14-12-19)28-20-5-3-2-4-6-20/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGJMILWYDUYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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